molecular formula C20H26N6O3S B2355755 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane CAS No. 2380189-08-0

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane

Cat. No.: B2355755
CAS No.: 2380189-08-0
M. Wt: 430.53
InChI Key: RFVHQYWZAZGRBS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazolopyridazine core, a diazepane ring, and a methoxy-dimethylphenyl sulfonyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps, starting from readily available starting materials

    Formation of Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the triazolopyridazine ring system.

    Introduction of Diazepane Ring: The diazepane ring is introduced through a series of nucleophilic substitution reactions, where suitable amine precursors react with halogenated intermediates.

    Attachment of Methoxy-Dimethylphenyl Sulfonyl Group: This step involves the sulfonylation of the diazepane intermediate using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles like amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, halogenated solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted diazepane derivatives.

Scientific Research Applications

1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, leading to therapeutic effects.

    Modulating Receptors: Interacting with receptors on cell surfaces, altering cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(2-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-[4-(4,5-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-[4-(2-Methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

The uniqueness of 1-(2-Methoxy-4,5-dimethylbenzenesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the methoxy-dimethylphenyl sulfonyl group, in particular, imparts unique reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

6-[4-(2-methoxy-4,5-dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3S/c1-14-12-17(29-4)18(13-15(14)2)30(27,28)25-9-5-8-24(10-11-25)20-7-6-19-22-21-16(3)26(19)23-20/h6-7,12-13H,5,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVHQYWZAZGRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C=C3)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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